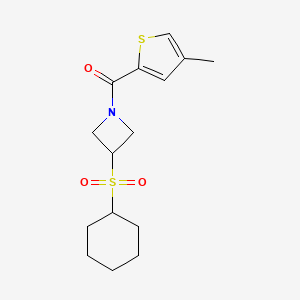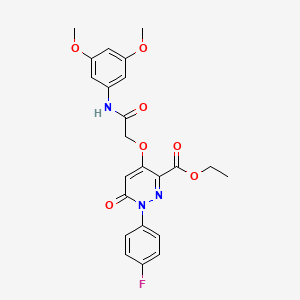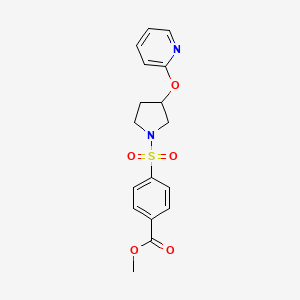
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has been widely studied due to its potential as a therapeutic agent. It belongs to the class of compounds known as sulfonyl azetidines, which have been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Antibacterial Agents
The core structure of this compound, the 2-azetidinone ring, is known for its antibacterial properties. It’s a crucial feature in β-lactam antibiotics, which are widely used to treat bacterial infections . The sulfonyl and thiophene groups could potentially enhance these properties, making it a candidate for developing new antibacterial drugs.
Antifungal Applications
Similar to its antibacterial uses, the 2-azetidinone ring is also associated with antifungal activity. The modifications on the ring, such as the cyclohexylsulfonyl and methylthiophenyl groups, might offer a new approach to tackling fungal infections, especially those resistant to current treatments .
Enzyme Inhibition
The molecule could act as an inhibitor for various enzymes. Enzyme inhibitors are valuable in research for understanding metabolic pathways and have therapeutic applications. The unique structure of this compound might inhibit enzymes that are not affected by other molecules .
Anti-inflammatory Properties
Compounds with a 2-azetidinone base are known to exhibit anti-inflammatory properties. This compound, with its specific substituents, could be explored for its efficacy in reducing inflammation, which is a common pathological process in many diseases .
Antitumor Activity
The structural complexity and the presence of multiple functional groups in this compound suggest potential antitumor activity. It could be used in cancer research to study its effects on tumor cells and possibly develop new chemotherapeutic agents .
Synthesis of Optically Pure Compounds
The methodology for synthesizing compounds like (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone can also be applied to create optically pure substances. These substances are crucial in the development of drugs with specific chiral activities .
Green Chemistry Applications
The synthesis process of such compounds can be optimized using green chemistry principles, such as using catalytic amounts of molecular iodine and microwave irradiation. This approach minimizes waste and energy consumption, making the production process more environmentally friendly .
Drug Discovery and Development
Finally, the compound’s unique structure makes it a valuable tool in drug discovery and development. It can be used as a scaffold for creating new molecules with desired pharmacological properties, potentially leading to the development of new medications .
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-11-7-14(20-10-11)15(17)16-8-13(9-16)21(18,19)12-5-3-2-4-6-12/h7,10,12-13H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDUXNKNFAJMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)


![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)


![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)